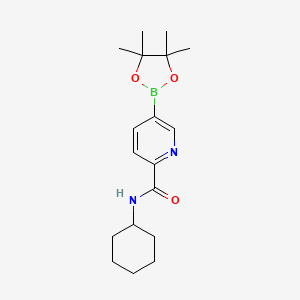

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Description

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a boron-containing heterocyclic compound featuring a pyridine core substituted with a tetramethyl dioxaborolane group at the 5-position and a cyclohexyl carboxamide group at the 2-position. The tetramethyl dioxaborolane moiety makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds .

Properties

IUPAC Name |

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)13-10-11-15(20-12-13)16(22)21-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVMAPXWXDWCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the following steps:

Formation of the Boronic Ester Group: This step involves the reaction of a pyridine derivative with a boronic acid or boronic ester. For example, 5-bromo-2-pyridinecarboxamide can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester group.

Cyclohexylation: The introduction of the cyclohexyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the intermediate with cyclohexylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Catalysis and Reagents

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide serves as an important intermediate in the synthesis of various organic compounds. Its boronic ester functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals .

Synthetic Pathways

The compound can be synthesized through several methods involving the coupling of pyridine derivatives with boronic acids or esters. For example, one synthetic route involves the reaction of pyridine with a boronic ester under basic conditions, yielding high yields of the desired product .

Medicinal Chemistry

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activity against various diseases, including cancer and bacterial infections .

Case Studies

Several studies have highlighted the efficacy of N-Cyclohexyl derivatives in inhibiting specific enzymes or receptors involved in disease progression. For instance, compounds based on this framework have shown promise as inhibitors of kinases and proteases critical in cancer signaling pathways .

Material Science

Polymer Chemistry

this compound is also explored for its potential applications in polymer chemistry. Its boron content can enhance the thermal stability and mechanical properties of polymers when incorporated as a monomer or additive .

Nanomaterials

The compound can be utilized in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics. The unique electronic characteristics imparted by the boron atom can lead to innovative materials with enhanced conductivity and light-emitting properties .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron-Containing Pyridine Derivatives

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate ()

- Molecular Formula : C₁₄H₂₁BN₂O₄

- Molecular Weight : 292.14 g/mol

- Key Features: Substituted at the 3-position with an ethyl ester and at the 2-position with an amino group. Lacks the cyclohexyl carboxamide group present in the target compound.

- Comparison: Reactivity: The amino and ester groups may enhance solubility in polar solvents compared to the carboxamide and cyclohexyl groups. Applications: Likely used as a boron reagent in cross-coupling for drug intermediates. The carboxamide in the target compound may offer better metabolic stability in pharmaceutical contexts.

6-Cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide ()

- Key Features: Contains a pyridine-2-carboxamide scaffold but substitutes the boron group with cyclopropyl and pyrazolyl groups. Includes a pyrimidinylamino group at the 3-position.

- Comparison: Structural Diversity: The pyrimidinylamino and pyrazolyl groups introduce hydrogen-bonding capabilities, which could enhance binding to biological targets (e.g., kinases). In contrast, the boron group in the target compound prioritizes synthetic utility in cross-coupling.

Pharmacologically Active Pyrimidine/Thiazolo Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

- Key Features :

- Fused thiazolo-pyrimidine ring system with a trimethoxybenzylidene group.

- Exhibits a puckered pyrimidine ring conformation.

- Comparison: Bioactivity: Pyrimidine derivatives are known for pharmacological properties (e.g., antimicrobial, anticancer). The target compound’s pyridine-boron-carboxamide structure may offer distinct electronic profiles for targeting different enzymes or receptors.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | C₁₈H₂₆BN₃O₃ (inferred) | ~347.2 (inferred) | Tetramethyl dioxaborolane, cyclohexyl carboxamide | Suzuki coupling, drug intermediates |

| Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | C₁₄H₂₁BN₂O₄ | 292.14 | Ethyl ester, amino, tetramethyl dioxaborolane | Cross-coupling reagents |

| 6-Cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-... | C₂₃H₂₈N₈O₃ (inferred) | ~464.5 (inferred) | Pyrazolyl, pyrimidinylamino, cyclopropyl | Medicinal chemistry (kinase inhibitors) |

| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... | C₂₆H₂₅N₃O₇S | 523.56 | Thiazolo-pyrimidine, trimethoxybenzylidene | Antimicrobial agents |

Research Findings and Implications

- Synthetic Utility : The tetramethyl dioxaborolane group in the target compound enables participation in Suzuki-Miyaura reactions, similar to . However, the cyclohexyl carboxamide may slow reaction kinetics due to steric effects compared to less bulky analogs .

- Biological Potential: While pyrimidine derivatives () are well-documented in drug discovery, the target compound’s boron group could be leveraged for proteolysis-targeting chimeras (PROTACs) or boron neutron capture therapy (BNCT), though this requires further study.

- Physical Properties : The cyclohexyl group likely reduces aqueous solubility compared to ’s ethyl ester but improves membrane permeability in biological systems.

Biological Activity

N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 270.25 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dioxaborolane moiety allows for reversible covalent bonding with nucleophilic sites on proteins, influencing enzyme activity and signaling pathways.

Target Pathways

- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases, which are crucial in cell signaling and regulation.

- Cell Proliferation : Studies indicate that it may inhibit cell proliferation in cancer cell lines, suggesting its role in cancer therapeutics.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant inhibitory effects with an IC50 value of approximately 0.126 μM.

- MCF10A (Non-cancerous) : Showed a 19-fold lesser effect compared to MDA-MB-231 cells, indicating selectivity towards cancerous cells .

In Vivo Studies

In animal models, this compound demonstrated:

- Metastasis Inhibition : It effectively inhibited lung metastasis in mice inoculated with MDA-MB-231 cells.

- Pharmacodynamics : The compound exhibited a dose-dependent reduction in tumor growth and metastasis formation over a treatment period of 30 days .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan) | 0.126 | High |

| 5-Fluorouracil | 17.02 | Low |

| Other Boron-containing Compounds | Varies | Moderate |

Case Studies

-

Case Study 1 : A study involving the administration of the compound in a BALB/c nude mouse model showed significant inhibition of tumor growth compared to controls.

- Findings : The treatment led to a notable increase in apoptosis markers in treated tissues.

- Case Study 2 : Research on its effects on matrix metalloproteinases (MMPs) revealed that the compound significantly inhibited MMP-2 and MMP-9 activities.

Q & A

Q. What are the standard synthetic routes for N-Cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging coupling agents and controlled conditions. A common approach includes:

- Amide bond formation : Reacting 5-boronic acid-substituted pyridine-2-carboxylic acid derivatives with cyclohexylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

- Boron protection : Introducing the tetramethyl-1,3,2-dioxaborolane group via esterification with pinacol under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Considerations :

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Critical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with ≤5 ppm error .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm boron coordination geometry .

Advanced Research Questions

Q. How can coupling reactions be optimized to improve yield and reduce byproducts?

Methodological Answer: Optimization strategies include:

- Catalyst and Base Screening :

- Solvent Optimization :

- Reaction Monitoring :

- Track progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to terminate reactions at optimal conversion .

Table 1 : Comparison of Coupling Agents and Conditions

| Coupling Agent | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| DCC | DMAP | DCM | RT | 75–85% |

| HATU | NMM | DMF | 0°C to RT | 85–90% |

Q. How can contradictions in reported biological activities across studies be resolved?

Methodological Answer: Address discrepancies through:

- Comparative Assays :

- Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds to validate activity .

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., varying boron substituents or cyclohexyl groups) to isolate pharmacophoric elements .

- Metabolic Stability Testing :

- Evaluate pharmacokinetic parameters (e.g., plasma half-life) in animal models to distinguish intrinsic activity from bioavailability effects .

Example : If one study reports potent enzyme inhibition while another shows no activity, verify assay conditions (e.g., pH, co-solvents) and confirm compound integrity post-incubation via LC-MS .

Q. What advanced methods are used to analyze boron coordination and stability in this compound?

Methodological Answer:

- 11B NMR Spectroscopy : Directly probe boron’s electronic environment and confirm dioxaborolane ring integrity (δ ~30 ppm for sp³ boron) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the boron ester under nitrogen atmosphere .

- Single-Crystal X-ray Diffraction : Resolve B–O bond lengths (typically ~1.36–1.39 Å) and confirm tetrahedral coordination .

Data Contradiction Analysis : If crystallography reveals distorted geometry inconsistent with computational models, re-evaluate lattice packing effects or solvent interactions .

Q. How to mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during storage?

Methodological Answer:

- Storage Conditions :

- Use anhydrous solvents (e.g., tetrahydrofuran (THF)) and store under inert gas (Ar/N₂) at –20°C .

- Stabilizers :

- Quality Control :

Table 2 : Stability of Boron-Containing Derivatives Under Different Conditions

| Condition | Hydrolysis Rate (%/day) | Stabilization Method |

|---|---|---|

| Ambient, air | 5–10 | Anhydrous storage, –20°C |

| Inert atmosphere | <1 | Argon + BHT (0.1% w/w) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.